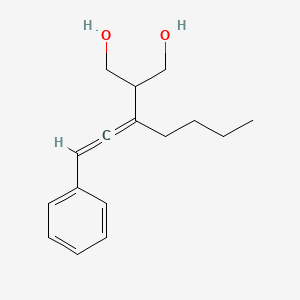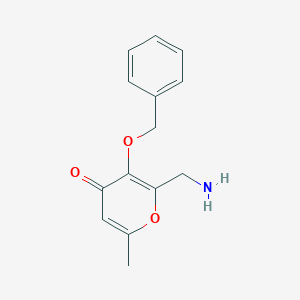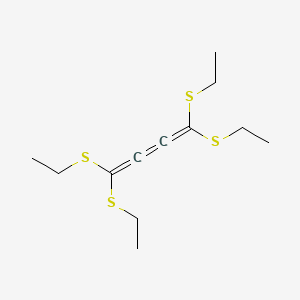
Tetrakis(ethylsulfanyl)butatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(ethylsulfanyl)butatriene is an organosulfur compound characterized by the presence of four ethylsulfanyl groups attached to a butatriene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(ethylsulfanyl)butatriene typically involves the reaction of a butatriene precursor with ethylsulfanyl reagents. One common method involves the treatment of a halogenated butatriene with ethylthiolate in the presence of a base such as potassium tert-butoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(ethylsulfanyl)butatriene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of butatriene derivatives with reduced sulfur functionalities.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur derivatives.
Substitution: Various substituted butatriene derivatives.
Aplicaciones Científicas De Investigación
Tetrakis(ethylsulfanyl)butatriene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of tetrakis(ethylsulfanyl)butatriene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the ethylsulfanyl groups are targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. The exact pathways and molecular interactions can vary based on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(trimethylsilyl)butatriene: Similar in structure but with trimethylsilyl groups instead of ethylsulfanyl groups.
Tetrakis(phenylsulfanyl)butatriene: Similar but with phenylsulfanyl groups.
Tetrakis(methylsulfanyl)butatriene: Similar but with methylsulfanyl groups
Uniqueness
Tetrakis(ethylsulfanyl)butatriene is unique due to the presence of ethylsulfanyl groups, which impart distinct electronic and steric properties compared to other similar compounds
Conclusion
This compound is a versatile organosulfur compound with unique structural properties and potential applications in chemistry, materials science, and possibly biology and medicine. Its synthesis, reactivity, and applications make it a valuable compound for further research and development.
Propiedades
Número CAS |
526208-84-4 |
|---|---|
Fórmula molecular |
C12H20S4 |
Peso molecular |
292.6 g/mol |
InChI |
InChI=1S/C12H20S4/c1-5-13-11(14-6-2)9-10-12(15-7-3)16-8-4/h5-8H2,1-4H3 |
Clave InChI |
RWRGDHMPDWDFAK-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=C=C=C(SCC)SCC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
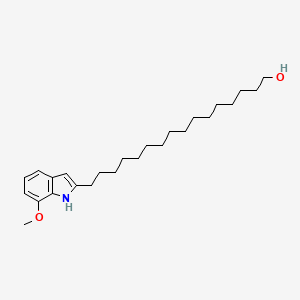
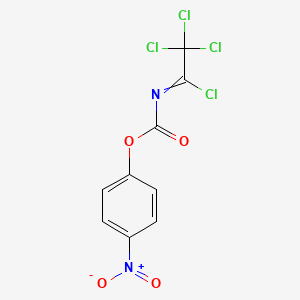
![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
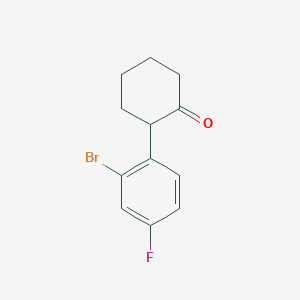

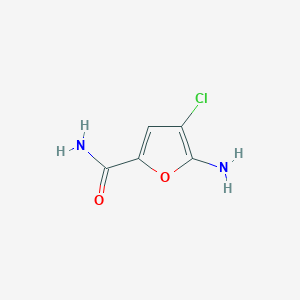
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
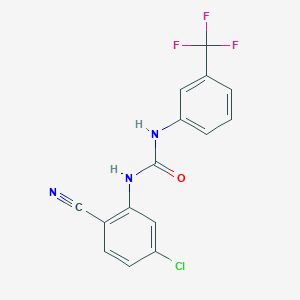
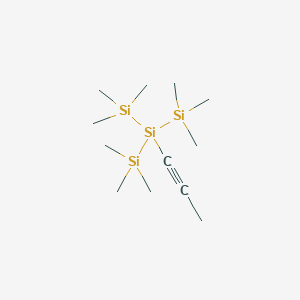
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)
